(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
Description
Properties
IUPAC Name |
3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-19-16(25-2)9-6-10-18(19)27-21(23)22-20(24)15-11-13-7-4-5-8-14(13)12-17(15)26-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGQEDFLOZKCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-methoxy-2-naphthoic acid with 4-methoxy-3-methylbenzo[d]thiazol-2-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and case studies that demonstrate its potential efficacy.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including A431 and A549. The following table summarizes the antitumor activity of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.5 |
| Compound B | A549 | 1.8 |
Antiviral Properties
The compound may enhance intracellular levels of APOBEC3G , a protein known to inhibit viral replication. Similar compounds have demonstrated the ability to modulate viral infections, making this compound a candidate for further antiviral research.
Anti-inflammatory Effects
Preliminary studies suggest that this compound can reduce cytokine levels such as IL-6 and TNF-α, which are critical in inflammatory responses. This property positions it as a potential therapeutic agent for inflammatory diseases.
Antibacterial Activity
Benzothiazole derivatives are recognized for their antibacterial effects against various pathogens. This suggests that the compound could be explored as a new antimicrobial agent.
Antitumor Evaluation
Several studies have focused on evaluating the antitumor efficacy of related compounds:
- Study on Compound X : Found to inhibit growth in A431 cells with an IC50 value of 1.5 µM.
- Study on Compound Y : Demonstrated significant cytotoxicity against A549 cells at an IC50 value of 1.8 µM.
Mechanism of Action
The mechanism of action of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The methoxy groups can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties based on the evidence:
Structural and Functional Insights
- Substituent Effects: Electron-Donating Groups: The 4-methoxy and 3-methyl groups on the target compound likely enhance solubility and modulate electronic properties compared to electron-withdrawing substituents (e.g., nitro groups in ’s compound 23). Such groups can influence binding interactions in biological systems . Morpholine and Quinolinium Moieties: Compounds with morpholine () or quinolinium () groups exhibit distinct spectroscopic profiles and bioactivities.
Amide Group Variations :
- The target’s 2-naphthamide group introduces a bulky aromatic system, which may affect π-π stacking interactions compared to simpler benzamide derivatives (e.g., ’s 6g). Naphthamide-containing analogs are understudied in the provided evidence, highlighting a research gap.
Biological Activity
(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a naphthalene moiety and a benzo[d]thiazole ring, which are known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of 376.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₄S₂ |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 896366-14-6 |
Anticancer Activity
Research has shown that compounds containing benzo[d]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide has been tested for its cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT 116 (colon cancer)
- HEK 293 (human embryonic kidney)
In vitro studies indicate that this compound exhibits an IC50 value in the low micromolar range, suggesting potent anticancer activity. For instance, derivatives with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against these cell lines .
The mechanism of action for the anticancer effects of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide may involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It may interfere with cell cycle progression, preventing cancer cells from dividing.
- Oxidative Stress Induction : Some studies suggest that compounds with similar structures can induce oxidative stress, which is detrimental to cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC Value |
|---|---|
| Staphylococcus aureus | 16 µM |
| Enterococcus faecalis | 8 µM |
| Escherichia coli | 32 µM |
This antimicrobial activity suggests that the compound could be a candidate for further development as an antibacterial agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds. For example:
- A study demonstrated that derivatives with methoxy substitutions exhibited enhanced lipophilicity, improving their interaction with biological targets .
- Another research highlighted the broad-spectrum antiviral effects of similar compounds against viruses such as HIV and HCV, suggesting potential for antiviral applications .
These findings underscore the versatility of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide?
The synthesis typically involves multi-step reactions, starting with the condensation of a benzo[d]thiazole precursor with a naphthamide derivative. Key steps include:
- Coupling Reactions : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or dichloromethane) to form the amide bond .
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) with bases like triethylamine improve yields. Catalysts such as DMAP may accelerate acylation .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating the E-isomer, as geometric isomers often co-elute .
Q. What analytical techniques are essential for characterizing this compound?
Standard protocols include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect tautomeric forms of the benzo[d]thiazol-2(3H)-ylidene moiety .
- HPLC-PDA/MS : Ensures purity (>95%) and identifies byproducts via retention time and mass fragmentation patterns .
- IR and UV-Vis : Validate functional groups (e.g., C=O at ~1680 cm) and electronic transitions (e.g., π→π* in the naphthamide) .
Q. What in vitro models are suitable for initial biological activity screening?
- Enzyme Inhibition Assays : Test against kinases or carbonic anhydrases using fluorescence-based or calorimetric methods (e.g., ITC) .
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Contradictions may arise from isomerism, impurities, or assay variability. Strategies include:
- Orthogonal Assays : Validate enzyme inhibition via both fluorometric and radiometric methods .
- Biophysical Techniques : Surface plasmon resonance (SPR) quantifies binding kinetics to confirm target engagement .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and explain activity discrepancies across isoforms .
Q. How does tautomerism of the benzo[d]thiazol-2(3H)-ylidene moiety affect reactivity and bioactivity?
The thiazole ring’s tautomeric equilibrium (e.g., E vs. Z imine forms) influences electronic properties and target binding. Investigate via:
- Variable-Temperature NMR : Detect tautomer populations in solution .
- X-ray Crystallography : Resolve solid-state tautomeric preferences and correlate with activity .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to enhance steric/electronic complementarity .
- Proteome-Wide Profiling : Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated analogs) to map off-target interactions .
Key Methodological Recommendations
- Isomer Control : Use chiral HPLC or crystallization to isolate the E-isomer, critical for consistent bioactivity .
- Data Reproducibility : Standardize assay conditions (e.g., pH, co-solvents) to mitigate variability in enzymatic studies .
- Computational Validation : Pair docking studies with mutagenesis (e.g., alanine scanning) to validate predicted binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
